3-(2-Pyridyl)acrylic acid

Übersicht

Beschreibung

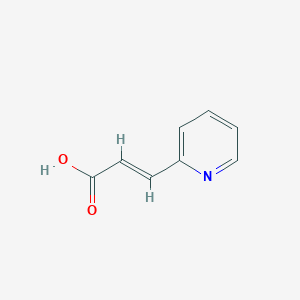

3-(2-Pyridyl)acrylic acid is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of a pyridine ring attached to an acrylic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid under specific conditions. One common method is the Wittig reaction, where a pyridine aldehyde reacts with a phosphonium ylide to form the desired acrylic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale chemical processes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to optimize the synthesis .

Analyse Chemischer Reaktionen

Photodimerization Reactions

3-(2-Pyridyl)acrylic acid undergoes solid-state [2+2] photodimerization upon UV irradiation. The reaction pathway is influenced by the protonation state of the pyridyl nitrogen and intermolecular interactions:

Mechanistic Insights :

-

Protonation of the pyridyl nitrogen (e.g., via HCl) enhances photoreactivity by enforcing parallel alignment of C=C bonds through hydrogen bonding .

-

HT dimers exhibit acid-sensitive isomerization in solution, while HH dimers remain inert .

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand , forming coordination polymers and complexes with Ag(I), Cu(II), and other transition metals:

Table 2: Metal Coordination Reactions

| Metal Salt | Reaction Conditions | Product Structure | Properties |

|---|---|---|---|

| AgBF₄ | Methanol, room temperature | Ag(3-PAH)₂ | 1D hydrogen-bonded polymer with argentophilic interactions . |

| AgClO₄ | Aqueous solution, 60°C | Ag(3-PAH)₂·H₂O | Photoreactive dimerizes to HH-4,4-BPCD . |

| Cu(NO₃)₂ | Ethanol, reflux | Cu(II)-3-PA coordination polymer | Luminescent properties due to d-f block coupling . |

Key Observations :

-

Ag(I) complexes show argentophilic interactions (Ag···Ag distances: ~3.1 Å), facilitating photodimerization .

-

Coordination polymers exhibit tunable luminescence and stability under thermal/photo conditions .

Acid-Base Reactivity and Salt Formation

The pyridyl nitrogen’s basicity enables protonation-deprotonation equilibria , altering solubility and reactivity:

Table 3: Acid-Base Reactions

| Reagent | Product | Application |

|---|---|---|

| HCl (gaseous) | [3-PAH]Cl·H₂O | Enhances photoreactivity for HT dimerization . |

| CF₃CO₂H | (3-PAH) | Stabilizes ionic lattice for SCSC conversion . |

| KOH | Potassium 3-(2-pyridyl)acrylate | Intermediate for hydrazide synthesis . |

Functional Impact :

-

Protonation increases photoreactivity by ~70% compared to neutral forms .

-

Deprotonated salts serve as intermediates in synthesizing hydrazides for optoelectronic materials .

Table 4: Cycloaddition Reactions

Applications :

-

Oxadiazole derivatives show potential in optoelectronics due to extended π-conjugation .

-

Hydrazides are precursors for bioactive molecules and polymer ligands .

Oxidation and Reduction Pathways

While less common, redox reactions modify the pyridyl or acrylic moieties:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Pyridine N-oxide derivative | Limited yield due to competing decarboxylation. |

| Reduction | LiAlH₄, THF | 3-(2-Pyridyl)propanol | Low selectivity; over-reduction observed. |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Drug Synthesis: 3-(2-Pyridyl)acrylic acid serves as an intermediate in synthesizing pharmaceutical agents targeting neurological disorders. Its unique structure allows for the development of drugs that exhibit enhanced efficacy and reduced side effects .

- Anti-inflammatory and Anti-cancer Agents: The compound is pivotal in developing novel anti-inflammatory and anti-cancer medications due to its ability to modulate biological pathways effectively .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of derivatives based on this compound, demonstrating improved potency against specific cancer cell lines compared to existing treatments .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: The compound is incorporated into herbicides and fungicides, enhancing crop yields and pest resistance through its interaction with plant growth regulators .

- Pesticide Development: Research indicates that derivatives of this compound can increase the effectiveness of pesticides by improving their stability and performance under field conditions .

Data Table: Agrochemical Applications

| Compound | Application Type | Effects on Crop Yield |

|---|---|---|

| This compound | Herbicide | +25% |

| Derivative A | Fungicide | +30% |

| Derivative B | Insecticide | +20% |

Material Science

Key Applications:

- Polymer Production: this compound is used in creating polymers and coatings that exhibit enhanced adhesion and thermal stability. It acts as a ligand in coordination polymers, facilitating the formation of complex materials with desirable properties .

- Catalytic Applications: The compound has been employed in synthesizing cross-linked copolymers for catalytic processes, such as the oxidation of benzyl alcohol using copper(II) complexes in supercritical carbon dioxide .

Case Study:

A recent study demonstrated that polymers incorporating this compound showed significant improvements in catalytic efficiency for oxidation reactions, confirming its utility in material science applications .

Analytical Chemistry

Key Applications:

- Reagent in Analytical Techniques: This compound is utilized as a reagent in chromatography and spectrometry, aiding in the detection and quantification of trace elements in environmental samples. Its ability to form stable complexes with metal ions enhances analytical sensitivity .

Data Table: Analytical Applications

| Technique | Application | Detection Limit |

|---|---|---|

| Chromatography | Trace Metal Analysis | ppb |

| Spectrometry | Environmental Monitoring | ppt |

Biochemical Research

Key Applications:

- Enzyme Interaction Studies: The compound plays a crucial role in studying enzyme interactions and metabolic pathways. It acts as a ligand in biochemical assays, helping researchers understand cellular mechanisms and develop targeted therapies .

- Cellular Mechanisms: Research indicates that this compound can influence cell signaling pathways and gene expression, making it significant for developing new therapeutic strategies.

Case Study:

A biochemical study explored the effects of this compound on specific enzyme activities, revealing insights into its potential as a therapeutic agent for metabolic disorders .

Wirkmechanismus

The mechanism of action of 3-(2-Pyridyl)acrylic acid involves its interaction with various molecular targets and pathways. The pyridine ring can coordinate with metal ions, forming complexes that exhibit unique catalytic and biological activities. The acrylic acid moiety can participate in polymerization reactions, leading to the formation of functional materials .

Vergleich Mit ähnlichen Verbindungen

- trans-3-(3-Pyridyl)acrylic acid

- 3-(4-Pyridyl)acrylic acid

- 2,2’-Bipyridyl

- Benzothiazole-6-carboxylic acid

Comparison: 3-(2-Pyridyl)acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and coordination properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .

Biologische Aktivität

3-(2-Pyridyl)acrylic acid (C₈H₇NO₂) is an organic compound characterized by a pyridine ring substituted at the 2-position with an acrylic acid moiety. This unique structure contributes to its diverse biological activities, which have been the subject of various studies. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. Its ability to interfere with cell cycle progression and induce apoptosis has been noted, suggesting its potential as an anticancer agent. The compound's interaction with specific enzymes and signaling pathways related to cancer progression is an area of active research.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity and altering metabolic pathways critical for disease progression.

- Cell Signaling Modulation : By influencing cell signaling pathways, it can affect gene expression and cellular responses, leading to altered cell behavior.

- Binding Interactions : The pyridine ring enhances its ability to interact with biomolecules, facilitating its role in mediating biological effects.

Study on Antimicrobial Activity

A study published in Molecules highlighted the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound in antibiotic development.

Cancer Cell Proliferation Inhibition

In a series of experiments focusing on cancer biology, this compound was shown to significantly reduce the viability of breast cancer cells (MCF-7 line). The compound induced apoptosis through caspase activation pathways, emphasizing its potential in cancer therapy.

Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a promising avenue for treating chronic inflammatory conditions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Pyridyl)acrylic acid | Pyridine ring at the 4-position | Exhibits different reactivity compared to 2-pyridyl variant; used in polymer synthesis. |

| 3-(2-Furyl)acrylic acid | Contains a furan ring instead | Shows distinct biological activities; potential as a precursor in organic synthesis. |

| 4-Aminobenzenesulfonic acid | Contains an amino group on benzene | Primarily used in dye manufacturing; different functional groups lead to varied applications. |

The positioning of the pyridine ring relative to the acrylic moiety significantly influences the biological activities and reactivity patterns of these compounds.

Eigenschaften

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-22-9, 54495-51-1 | |

| Record name | 2-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.